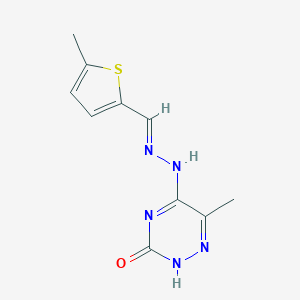![molecular formula C15H16N2O5S B254386 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a buffering agent that is commonly used in biological experiments to maintain a constant pH. PIPES is a sulfonate buffer that is used in various applications, including protein purification, enzyme assays, and cell culture.
Wissenschaftliche Forschungsanwendungen
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is widely used in scientific research as a buffering agent. It is particularly useful in biological experiments because it has a pKa of 7.5, which is close to the physiological pH of 7.4. 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is commonly used in protein purification, enzyme assays, and cell culture. It is also used in electrophysiology experiments to maintain a constant pH in the recording chamber.
Wirkmechanismus
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one acts as a buffering agent by accepting or donating protons to maintain a constant pH. It has a pKa of 7.5, which means that at pH values close to 7.5, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one exists in both its protonated and deprotonated forms. As the pH deviates from 7.5, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one will either accept or donate protons to maintain a constant pH.
Biochemical and Physiological Effects:
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely as a buffering agent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is its ability to maintain a constant pH in biological experiments. It is also relatively inexpensive and easy to prepare. However, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one has some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5. 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one can also interfere with some analytical techniques, such as UV spectroscopy, due to its strong absorbance at 280 nm.
Zukünftige Richtungen
There are several future directions for research involving 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one. One area of research is the development of new buffering agents that are more suitable for specific experimental conditions. Another area of research is the use of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one in combination with other buffering agents to create custom buffer systems. Additionally, 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one could be used in the development of new drug delivery systems or as a component in the synthesis of new pharmaceutical compounds.
Synthesemethoden
The synthesis of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one involves the reaction of 4-acetylpiperazine with 2-hydroxybenzaldehyde in the presence of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one is typically high, and the purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy and HPLC.
Eigenschaften
Produktname |
6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one |
|---|---|
Molekularformel |
C15H16N2O5S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-(4-acetylpiperazin-1-yl)sulfonylchromen-2-one |
InChI |
InChI=1S/C15H16N2O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-3-4-14-12(10-13)2-5-15(19)22-14/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
DLGRTBVJMPHTEO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
![2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B254304.png)
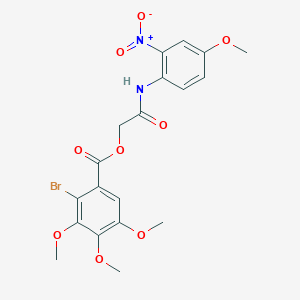
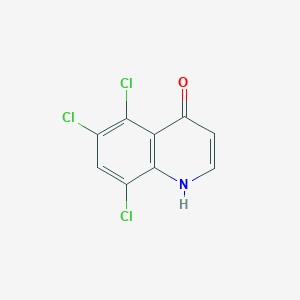
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
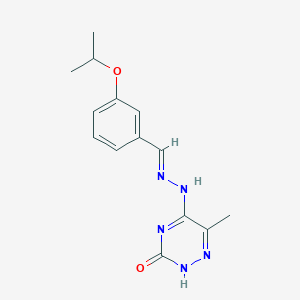

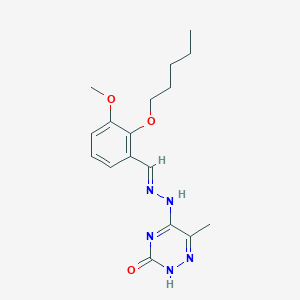
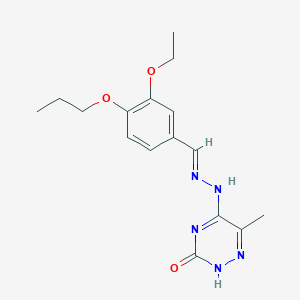
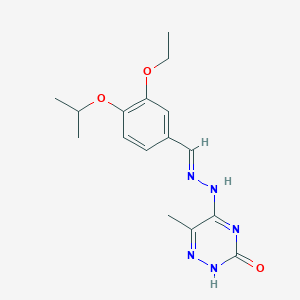
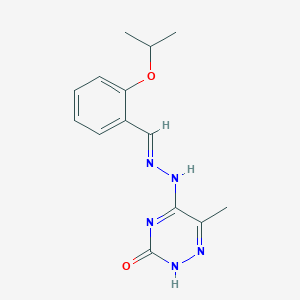
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

